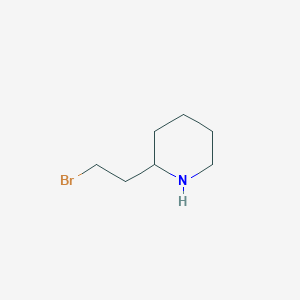

2-(2-Bromoethyl)piperidine

説明

2-(2-Bromoethyl)piperidine, also known as 2-BE or 2-BEP, is an organic compound with a molecular formula of C6H11BrN. It is a colorless liquid with a boiling point of 166-167°C and a melting point of -45°C. It is a member of the piperidine family and has a variety of applications in the chemical and pharmaceutical industries.

科学的研究の応用

Pharmaceutical Industry

Piperidines play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . They are one of the most important synthetic fragments for designing drugs .

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . These synthesized piperidines can be used in the creation of biologically active compounds .

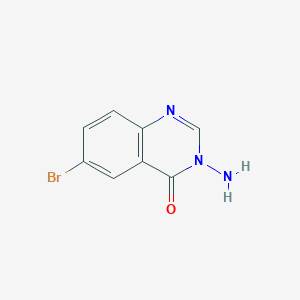

Discovery and Biological Evaluation of Potential Drugs

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Anticancer Applications

Piperidine derivatives have shown anticancer effects against various types of cancer, including ovarian cancer, prostate cancer, and lung cancer . They can activate or inhibit several signaling pathways crucial for cancer regulation .

Alkaloid Synthesis

Piperidines are also present in alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities and are used in medicine, as well as in the scientific research.

Multicomponent Reactions

Piperidines are involved in multicomponent reactions . These are highly efficient reactions where three or more reactants combine to form a product, where basically all or most of the atoms contribute to the newly formed product .

将来の方向性

作用機序

Target of Action

2-(2-Bromoethyl)piperidine is a derivative of piperidine, a heterocyclic moiety . Piperidine and its derivatives have been observed to have therapeutic properties, including anticancer potential . They act as potential clinical agents against various types of cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Mode of Action

Piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers . These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, and others . These phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Biochemical Pathways

Piperidine and its derivatives, including 2-(2-Bromoethyl)piperidine, have been observed to affect multiple signaling pathways. These include Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota .

Pharmacokinetics

Piperine, a related compound, has been observed to alter gastrointestinal disorders, drug-metabolizing enzymes, and the bioavailability of several drugs . This suggests that 2-(2-Bromoethyl)piperidine may have similar effects on absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Piperidine and its derivatives have been observed to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .

特性

IUPAC Name |

2-(2-bromoethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrN/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISQNTXFRUUKBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424682 | |

| Record name | 2-(2-bromoethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromoethyl)piperidine | |

CAS RN |

731742-05-5 | |

| Record name | 2-(2-bromoethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 2-(2-Bromoethyl)piperidine in organic synthesis?

A1: 2-(2-Bromoethyl)piperidine serves as a valuable reagent in synthesizing complex heterocyclic compounds. Its reactivity stems from the presence of both a piperidine ring and a bromoethyl group. For instance, it acts as an alkylating agent in reactions with potassium salts of enol ethers. [, ] This property proves beneficial in constructing fused ring systems, particularly those relevant to medicinal chemistry, as demonstrated in the synthesis of 8-aza-D-homo-18-norestrone methyl ether. [] Additionally, the compound participates in conjugate addition reactions with alkyl acrylates, ultimately leading to substituted piperidine derivatives. [] This approach offers a route to indolizidine frameworks, which hold significance in pharmaceutical research.

Q2: Can you provide an example of a specific synthetic application of 2-(2-Bromoethyl)piperidine?

A2: One notable application involves the synthesis of 2-(methoxycarbonyl)indolizidine. [] Researchers achieved this by reacting 2-(2-Bromoethyl)piperidine with methyl acrylate, followed by a cyclization step facilitated by lithium diisopropylamide. This synthetic route highlights the versatility of 2-(2-Bromoethyl)piperidine in constructing complex heterocycles.

Q3: What structural features of 2-(2-Bromoethyl)piperidine make it valuable in these synthetic applications?

A3: The compound's utility arises from the combination of the nucleophilic nitrogen atom within the piperidine ring and the electrophilic carbon atom bonded to the bromine atom in the bromoethyl group. This dual reactivity allows it to participate in various reactions, leading to the formation of new carbon-nitrogen bonds and the creation of diverse cyclic structures. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B1277076.png)

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid](/img/structure/B1277079.png)

![4-[(4-Bromobenzyl)oxy]benzoic acid](/img/structure/B1277081.png)

![5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1277083.png)

![5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1277084.png)